molecular formula C11H21NO B13196561 1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol

Cat. No.: B13196561
M. Wt: 183.29 g/mol
InChI Key: ALHKIRFMDPVBRE-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol is an organic compound with the molecular formula C11H21NO It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety and a cyclopentan-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of cyclopropylmethylamine with ethylcyclopentanone under controlled conditions to yield the desired product. The reaction conditions often include the use of catalysts, such as palladium or nickel, and solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, substituted amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to modulation of biological processes. The cyclopropyl and cyclopentan-1-ol moieties contribute to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol is unique due to its combination of a cyclopropyl group with an aminomethyl moiety and a cyclopentan-1-ol structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol

InChI

InChI=1S/C11H21NO/c1-2-9-4-3-5-11(9,13)10(8-12)6-7-10/h9,13H,2-8,12H2,1H3

InChI Key

ALHKIRFMDPVBRE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC1(C2(CC2)CN)O

Origin of Product

United States

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